molecular formula C13H18Cl2O B14537101 5-tert-Butyl-1,3-bis(chloromethyl)-2-methoxybenzene CAS No. 62224-04-8

5-tert-Butyl-1,3-bis(chloromethyl)-2-methoxybenzene

Cat. No.: B14537101
CAS No.: 62224-04-8
M. Wt: 261.18 g/mol
InChI Key: QOPSKTHTAZOQMC-UHFFFAOYSA-N
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Description

5-tert-Butyl-1,3-bis(chloromethyl)-2-methoxybenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a tert-butyl group, two chloromethyl groups, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-1,3-bis(chloromethyl)-2-methoxybenzene typically involves the chloromethylation of 5-tert-butyl-2-methoxybenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-1,3-bis(chloromethyl)-2-methoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.

    Reduction: The chloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Products like 5-tert-butyl-1,3-bis(methoxymethyl)-2-methoxybenzene.

    Oxidation: Products like 5-tert-butyl-1,3-bis(chloromethyl)-2-formylbenzene.

    Reduction: Products like 5-tert-butyl-1,3-bis(methyl)-2-methoxybenzene.

Scientific Research Applications

5-tert-Butyl-1,3-bis(chloromethyl)-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-1,3-bis(chloromethyl)-2-methoxybenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl groups act as electrophilic centers, attracting nucleophiles to form new bonds. The methoxy group can influence the reactivity of the benzene ring by donating electron density through resonance and inductive effects.

Comparison with Similar Compounds

Similar Compounds

    5-tert-Butyl-1,3-bis(bromomethyl)-2-methoxybenzene: Similar structure but with bromomethyl groups instead of chloromethyl groups.

    5-tert-Butyl-1,3-bis(chloromethyl)-2-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

5-tert-Butyl-1,3-bis(chloromethyl)-2-methoxybenzene is unique due to the presence of both chloromethyl and methoxy groups, which provide distinct reactivity and potential for diverse chemical transformations. The tert-butyl group also adds steric hindrance, influencing the compound’s behavior in various reactions.

Properties

CAS No.

62224-04-8

Molecular Formula

C13H18Cl2O

Molecular Weight

261.18 g/mol

IUPAC Name

5-tert-butyl-1,3-bis(chloromethyl)-2-methoxybenzene

InChI

InChI=1S/C13H18Cl2O/c1-13(2,3)11-5-9(7-14)12(16-4)10(6-11)8-15/h5-6H,7-8H2,1-4H3

InChI Key

QOPSKTHTAZOQMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)CCl)OC)CCl

Origin of Product

United States

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